molecular formula C12H11NO2 B1594126 2-Quinolinepropanoic acid CAS No. 39111-94-9

2-Quinolinepropanoic acid

Cat. No. B1594126
CAS RN: 39111-94-9
M. Wt: 201.22 g/mol
InChI Key: PBXJDATXARPDPW-UHFFFAOYSA-N
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Description

2-Quinolinepropanoic acid, also known as 3-quinolin-2-ylpropanoic acid, is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22100 g/mol . The compound is used in various chemical reactions and has been the subject of several research studies .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . Various methods have been developed over the years, with a focus on the use of catalytic systems and the advantages of different synthetic approaches . The review by Vchislo & Verochkina summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes.


Molecular Structure Analysis

The molecular structure of 2-Quinolinepropanoic acid consists of a quinoline ring attached to a propanoic acid group . The exact mass of the molecule is 201.07900 . The compound has a LogP value of 2.25200, indicating its lipophilicity .


Physical And Chemical Properties Analysis

2-Quinolinepropanoic acid has a density of 1.251g/cm3 . It has a boiling point of 374.3ºC at 760mmHg and a melting point of 126 - 128ºC . The compound has a flash point of 180.2ºC .

Scientific Research Applications

1. Synthesis of Labelled Compounds

2-Quinolinepropanoic acid derivatives have been utilized in the synthesis of labelled compounds for research purposes. For example, the synthesis of [14C]-labelled (R)-α-amino-6,7-dimethyl-3-(phosphonomethyl)-quinolinepropanoic acid was achieved, demonstrating its use in producing radiolabelled compounds for biochemical studies (Swahn et al., 1997).

2. Development of Synthetic Methods

Research on 2-Quinolinepropanoic acid has led to the development of novel synthetic methods for related compounds. A method for preparing 2-aminonicotinic acid from quinoline highlights the versatility of quinoline derivatives in chemical synthesis (Junhua, 2011).

3. Biological Evaluation and Applications

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 2-Quinolinepropanoic acid derivatives, has been extensively studied for their biological evaluation and applications. This includes their use in medicinal chemistry and industrial processes (Hamama et al., 2018).

4. Synthesis of Novel Derivatives

The utility of 2-Quinolinepropanoic acid in the synthesis of novel quinoline derivatives has been demonstrated, showcasing its role in creating diverse chemical structures for potential applications in various fields (Gok et al., 2014).

5. Potential Therapeutic Applications

Derivatives of 2-Quinolinepropanoic acid have been studied for their potential therapeutic applications. For instance, quinoline alkaloids like 2-(Quinoline-8-carboxamido)benzoic acid have shown promise in the treatment of Parkinson's disease (Lee et al., 2022).

6. Catalytic Applications

Quinoline derivatives, including those based on 2-Quinolinepropanoic acid, have been utilized as catalysts in various chemical reactions. This highlights their role in enhancing the efficiency and sustainability of chemical processes (Dabiri et al., 2007).

7. Luminescent Properties

Some derivatives of 2-Quinolinepropanoic acid exhibit luminescent properties, suggesting their potential use in organic electroluminescent media (Tu et al., 2009).

Future Directions

Quinoline motifs have been the focus of recent advances in chemistry, medicinal potential, and pharmacological applications . The substantial efficacies of these motifs are being unveiled for future drug development . The ongoing research in this field may open new windows of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXJDATXARPDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295033
Record name 2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolinepropanoic acid

CAS RN

39111-94-9
Record name 2-Quinolinepropionic acid
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Record name 2-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(quinolin-2-yl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BM Swahn, F Andersson, B Pelcman… - Journal of Labelled …, 1997 - Wiley Online Library
… (R)-a-amino-6-“C)-7-dimethyl-3-phosphonomethyl-2-quinolinepropanoic acid (8). A cooled 6M HCl (2.5 … (R)-o-amino-[6-“C)-7-dimethyl-3-phosphonomethyl-2-quinolinepropanoic acid …
BM Swahn, A Claesson, B Pelcman, Y Besidski… - Bioorganic & Medicinal …, 1996 - Elsevier
… -amino-3-(phosphonomethyl)-2quinolinepropanoic acid (91) and o~-amino-6,7-dimethoxy-3-(phosphonomethyl)-2-quinolinepropanoic acid (9m) were synthesized by other methods.12 …
Number of citations: 25 www.sciencedirect.com
BE Swahn - 2000 - elibrary.ru
… (R)-$\alpha$-Amino-6,7-dimethyl-3-(phosphonomethyl)-2-quinolinepropanoic acid 3 exhibited a $\rm K\sb{i}$ value of 5 nM. A $\rm NiCl\sb2(dppp)\sb2$-catalyzed coupling reaction …
Number of citations: 2 elibrary.ru
BN Wyatt - 2018 - search.proquest.com
Pyruvate carboxylase is a metabolically important enzyme that has been implicated in a wide range of diseases and infections such as cancer, diabetes and listeriosis. Despite the …
Number of citations: 2 search.proquest.com

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